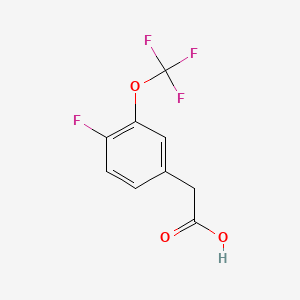

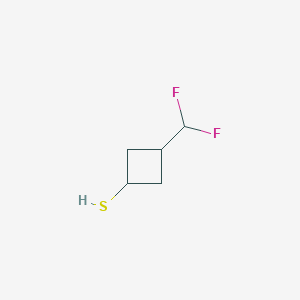

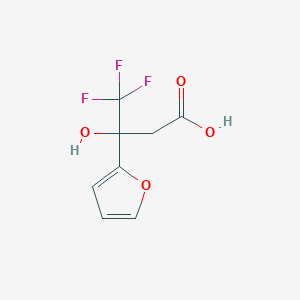

![molecular formula C17H15FN2O2 B2780731 5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031944-39-4](/img/structure/B2780731.png)

5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

Research in chemical synthesis involving benzodiazepine derivatives has led to the development of novel methodologies for creating these compounds. For instance, Filyakova et al. (2010) described the synthesis of 1,5-benzo[b]- and 1,5-naphtho[2,3-b]diazepines by reacting lithium 1,3-diketonates with 1,2-diaminobenzene and 2,3-diaminonaphthalene. This study highlights the versatility of benzodiazepine derivatives in synthetic chemistry, allowing for the generation of complex molecules under controlled conditions Filyakova, V. I., Boltacheva, N. S., Sevenard, D., & Charushina, V. N. (2010). Reactions of fluoroalkyl-containing lithium 1,3-diketonates with diaminoarenes and 2-aminobenzenethiol. Russian Chemical Bulletin, 59(9), 1791-1796..

Biological Activity

Benzodiazepine derivatives, including 5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one, have been studied for their potential biological activities. Mashayekh et al. (2014) synthesized a series of benzodiazepine analogues and tested their binding affinity to the GABAA/benzodiazepine receptor complex. Among these compounds, one analogue showed high affinity and increased seizure threshold in an animal model, suggesting the therapeutic potential of these derivatives Mashayekh, S., Rahmanipour, N., Mahmoodi, B., Ahmadi, F., Motaharian, D., Shahhosseini, S., ... & Navidpour, L. (2014). Synthesis, receptor affinity and effect on pentylenetetrazole-induced seizure threshold of novel benzodiazepine analogues. Bioorganic & Medicinal Chemistry, 22(6), 1929-1937..

Material Science Applications

In material science, benzodiazepine derivatives are explored for their potential applications in corrosion inhibition. Laabaissi et al. (2021) synthesized organic compounds based on benzodiazepine derivatives and investigated their anti-corrosion properties for mild steel in acidic media. The study demonstrated that these compounds are effective corrosion inhibitors, suggesting their utility in protecting industrial materials Laabaissi, T., Rbaa, M., Benhiba, F., Rouifi, Z., Kumar, U. P., Bentiss, F., ... & Zarrouk, A. (2021). Insight into the corrosion inhibition of new benzodiazepine derivatives as highly efficient inhibitors for mild steel in 1 M HCl: Experimental and theoretical study. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 629, 127428..

Wirkmechanismus

Benzodiazepines bind to “benzodiazepine receptors” located between alpha (α) and gamma (γ) subunits of GABA-A receptor/channel complexes . GABA needs to be present for benzodiazepine effects to be detectable . Benzodiazepines increase the frequency of the chloride ion channel opening, thereby increasing the inhibitory effect of GABA on neuronal excitability .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(2-fluorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O2/c1-11-10-16(21)19-14-8-4-5-9-15(14)20(11)17(22)12-6-2-3-7-13(12)18/h2-9,11H,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYPRDHIWAJGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

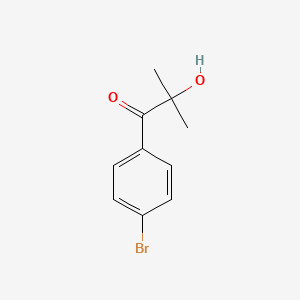

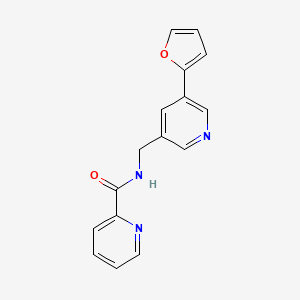

![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)

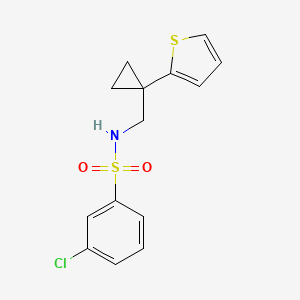

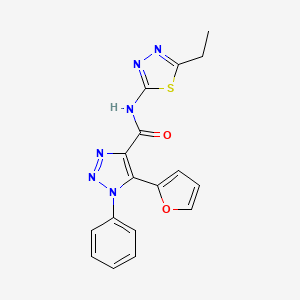

![5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2780655.png)

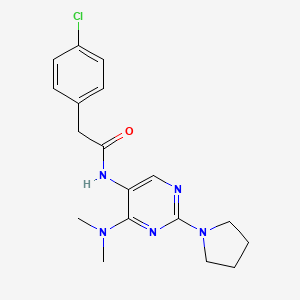

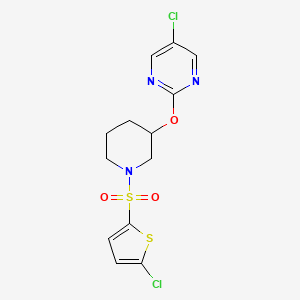

![2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2780665.png)

![ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate](/img/structure/B2780671.png)